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Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon

threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose found in

RNA and DNA, respectively. This structural modification confers remarkable resistance to

nuclease degradation, making TNA an exceptionally stable material for a variety of applications

in nanobiotechnology.[1] Its ability to form stable duplexes with both DNA and RNA allows for

its integration into biological systems for diagnostic and therapeutic purposes.[2][3] This

document provides detailed application notes and experimental protocols for the use of TNA in

nanobiotechnology.

Application Note 1: TNA Aptamers for Targeted
Therapeutics and Diagnostics
TNA aptamers are short, single-stranded TNA oligonucleotides selected in vitro to bind to

specific targets, such as proteins, small molecules, or cells, with high affinity and specificity.[4]

Their inherent resistance to enzymatic degradation gives them a significant advantage over

traditional DNA and RNA aptamers for in vivo applications, as they can persist in biological

fluids for extended periods.[4]

Key Advantages of TNA Aptamers:
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High Biostability: TNA is completely refractory to nuclease digestion, leading to a longer half-

life in serum and other biological media compared to natural nucleic acids.

High Affinity and Specificity: TNA aptamers can be selected to bind their targets with high

affinity, with dissociation constants (Kd) in the nanomolar to micromolar range.

Low Immunogenicity: As a synthetic molecule, TNA is less likely to elicit an immune

response compared to other targeting moieties like antibodies.

Chemical Versatility: TNA can be readily synthesized and modified with functional groups for

conjugation to nanoparticles, imaging agents, or therapeutic payloads.

Quantitative Data: TNA Aptamer Binding Affinities
The binding affinities of TNA aptamers to their respective targets are determined through

various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and equilibrium

filtration. The dissociation constant (Kd) is a key parameter for evaluating the strength of the

aptamer-target interaction.

Aptamer Target
TNA Aptamer
Sequence
(Example)

Dissociation
Constant (Kd)

Reference

Adenosine

Triphosphate (ATP)
Truncated T10-7.t5 22 ± 5 µM

HIV Reverse

Transcriptase
Not Specified ~0.4 - 4.0 nM

Ochratoxin A (OTA) Not Specified Not Specified

Experimental Protocol 1: In Vitro Selection of TNA
Aptamers (SELEX)
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential

Enrichment (SELEX) process to isolate TNA aptamers against a specific target.
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I. Materials and Reagents
TNA Library: A chemically synthesized single-stranded TNA library with a central random

region (typically 20-40 nucleotides) flanked by constant primer binding sites.

Target Molecule: The protein, small molecule, or cell of interest.

Engineered Polymerase: A polymerase capable of transcribing a DNA template into TNA

(e.g., Therminator DNA polymerase or Kod-RI).

Reverse Transcriptase: An enzyme capable of reverse transcribing TNA back into DNA (e.g.,

Bst DNA polymerase).

PCR Reagents: dNTPs, Taq polymerase, and primers complementary to the constant

regions of the TNA library.

Binding Buffer: Buffer conditions optimized for target stability and aptamer binding (e.g., PBS

with 5 mM MgCl₂).

Washing Buffer: Binding buffer, sometimes with increased salt concentration or mild

detergents to remove non-specific binders.

Elution Buffer: A solution to disrupt the aptamer-target interaction (e.g., high temperature,

change in pH, or a solution of the free target).

Immobilization Matrix (optional): Magnetic beads or chromatography resin for target

immobilization.

II. Experimental Workflow
The TNA SELEX process is an iterative cycle of selection, partitioning, and amplification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SELEX Cycle

1. TNA Library Incubation
with Target

2. Partitioning
(Remove Unbound)

Binding 3. Elution
(Recover Bound)

Washing 4. Reverse Transcription
(TNA to cDNA)

Recovery 5. PCR Amplification
(Enrichment)

Amplification 6. TNA Transcription
(Next Round Library)

Transcription

Next Round

Click to download full resolution via product page

TNA SELEX Workflow Diagram

III. Detailed Protocol
Library Preparation:

Synthesize a single-stranded DNA library with a central random region flanked by primer

binding sites.

Generate the initial TNA library by primer extension on the DNA template using an

engineered TNA polymerase. Purify the full-length TNA library.

Selection:

Fold the TNA library by heating to 95°C for 5 minutes and then cooling to room

temperature for 30 minutes in binding buffer.

Incubate the folded TNA library with the immobilized or free target for 30-60 minutes at the

optimal temperature for the target.

Partitioning:

If the target is immobilized, wash the support (e.g., magnetic beads) several times with

washing buffer to remove unbound TNA sequences.
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If both are in solution, techniques like nitrocellulose filter binding or capillary

electrophoresis can be used to separate the target-TNA complexes from the unbound

TNA.

Elution:

Elute the bound TNA from the target using an appropriate elution buffer. For example, heat

the sample to 95°C for 5 minutes.

Reverse Transcription and Amplification:

Reverse transcribe the eluted TNA into complementary DNA (cDNA) using a reverse

transcriptase like Bst DNA polymerase.

Amplify the cDNA using PCR with primers corresponding to the constant regions of the

library.

Preparation for the Next Round:

Generate the enriched TNA library for the next round of selection by transcribing the

amplified DNA using the engineered TNA polymerase.

Repeat the selection cycle (steps 2-6) for 8-15 rounds, increasing the stringency of the

selection in later rounds by decreasing the target concentration, increasing the number of

washes, or decreasing the incubation time.

Sequencing and Characterization:

After the final round, clone and sequence the enriched DNA pool to identify individual TNA

aptamer candidates.

Synthesize individual TNA aptamers and characterize their binding affinity (Kd) and

specificity to the target.

Application Note 2: TNA for the Stabilization of DNA
Nanostructures
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DNA nanotechnology enables the self-assembly of programmable DNA nanostructures, such

as DNA origami, for applications in drug delivery, biosensing, and nanoelectronics. A major

limitation for their in vivo use is their susceptibility to degradation by nucleases present in

biological fluids. TNA, due to its inherent nuclease resistance, can be used to protect these

DNA nanostructures, thereby enhancing their stability and longevity in biological environments.

Methods of Stabilization:

TNA Capping: DNA nanostructures can be designed with single-stranded DNA overhangs

that can be extended with TNA using an enzyme like terminal deoxynucleotidyl transferase

(TdT). This creates a protective TNA "cap" at the vulnerable ends of the DNA structure.

TNA-DNA Chimeric Strands: Incorporating TNA monomers into the staple strands used to

fold DNA origami can enhance the overall stability of the nanostructure.

Quantitative Data: Nuclease Resistance of TNA
The stability of TNA-containing structures can be quantified by measuring their degradation

over time in the presence of nucleases or serum and comparing it to their unmodified DNA

counterparts.

Nucleic Acid Type Conditions Half-life Reference

TNA Oligonucleotide
Human Liver

Microsomes
Stable for 7 days

TNA Oligonucleotide
Snake Venom

Phosphodiesterase
Stable

DNA Oligonucleotide
Human Liver

Microsomes
Degraded

DNA Oligonucleotide
Snake Venom

Phosphodiesterase
Degraded

TNA-protected DNA

Origami
Fetal Bovine Serum Enhanced Stability

Unmodified DNA

Origami
Fetal Bovine Serum Degraded
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Experimental Protocol 2: Enzymatic Tailing of DNA
with TNA for Nanostructure Protection
This protocol describes the use of Terminal deoxynucleotidyl Transferase (TdT) to add a

protective TNA tail to DNA oligonucleotides, which can then be used as staple strands in the

assembly of DNA nanostructures.

I. Materials and Reagents
DNA Oligonucleotides: Purified single-stranded DNA with a free 3'-hydroxyl group.

TNA Triphosphates (tNTPs): α-l-threofuranosyl nucleoside triphosphates.

Terminal deoxynucleotidyl Transferase (TdT): Commercial TdT enzyme.

TdT Reaction Buffer: As recommended by the manufacturer (typically contains a cacodylate

buffer and a divalent cation like Co²⁺).

Purification reagents: Ethanol, sodium acetate, and materials for polyacrylamide gel

electrophoresis (PAGE) or HPLC.

II. Experimental Workflow

TNA Tailing and Nanostructure Assembly

1. DNA Oligonucleotide
(Staple Strand)

2. TdT-mediated
TNA Tailing

tNTPs, TdT 3. Purification of
TNA-DNA Chimera

Purification 4. Assembly of DNA
Nanostructure

Scaffold DNA 5. TNA-Protected
Nanostructure

Self-assembly

Click to download full resolution via product page

TNA Tailing and Nanostructure Assembly Workflow

III. Detailed Protocol
Reaction Setup:
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In a microcentrifuge tube, combine the following components in the specified order:

Nuclease-free water

TdT reaction buffer (to 1x final concentration)

DNA oligonucleotide (e.g., 10 µM final concentration)

tNTP mix (e.g., 1 mM final concentration of each tNTP)

TdT enzyme (e.g., 20 units)

The total reaction volume can be scaled as needed.

Incubation:

Incubate the reaction mixture at 37°C for 1-2 hours. The length of the TNA tail can be

controlled by adjusting the incubation time and the ratio of tNTPs to DNA.

Enzyme Inactivation:

Inactivate the TdT enzyme by heating the reaction at 70°C for 10 minutes.

Purification:

Purify the TNA-tailed DNA oligonucleotides from unincorporated tNTPs and the enzyme.

This can be achieved by ethanol precipitation followed by purification using denaturing

polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography

(HPLC).

Nanostructure Assembly:

Use the purified TNA-DNA chimeric oligonucleotides as staple strands in a standard DNA

origami or other nanostructure assembly protocol. The TNA tails will be exposed on the

surface of the final structure, providing protection against nucleases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Note 3: TNA-Functionalized
Nanoparticles for Biosensing and Drug Delivery
The conjugation of TNA to nanoparticles, such as gold nanoparticles (AuNPs), combines the

unique physicochemical properties of the nanomaterial with the biostability and recognition

capabilities of TNA. These functionalized nanoparticles have promising applications in

ultrasensitive biosensing, targeted drug delivery, and bioimaging.

Advantages of TNA-Functionalized Nanoparticles:

Enhanced Stability: The TNA coating protects the nanoparticle from degradation in biological

environments and can improve its colloidal stability.

Specific Targeting: TNA aptamers conjugated to nanoparticles can direct them to specific

cells or tissues.

Signal Amplification: In biosensing applications, the nanoparticle can act as a signal

amplifier, enhancing the detection sensitivity.

Quantitative Data: Enzymatic TNA Synthesis Efficiency
The efficiency of enzymatic TNA synthesis is crucial for producing the TNA oligonucleotides

needed for nanoparticle functionalization. The catalytic efficiency (Vmax/Km) of different

polymerases for incorporating tNTPs has been evaluated.
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Polymerase Substrate
Catalytic
Efficiency
(Vmax/Km)

Relative
Efficiency
(TNA vs. DNA)

Reference

Therminator tNTPs Varies by base
~5-fold lower

than dNTPs

Therminator +

Mn²⁺
tNTPs Increased

Comparable to

dNTPs

Deep Vent (exo-) tTTP
Lower than

Therminator
~0.01

Kod-RI tNTPs

~1

nucleotide/minut

e

~10,000-fold

slower than DNA

synthesis

Experimental Protocol 3: Synthesis of TNA-
Functionalized Gold Nanoparticles
This protocol describes a method for conjugating thiol-modified TNA oligonucleotides to gold

nanoparticles.

I. Materials and Reagents
Gold Nanoparticles (AuNPs): Commercially available or synthesized via a method like the

Turkevich method.

Thiol-Modified TNA: TNA oligonucleotide synthesized with a thiol group at one terminus (e.g.,

5'-thiol modification).

Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent to deprotect the thiol group.

Citrate Buffer (pH 3): For facilitating the conjugation.

Phosphate Buffer (e.g., PBS): For washing and final resuspension.

Centrifugal Filter Units: For purification of the conjugated nanoparticles.
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II. Experimental Workflow

TNA-Gold Nanoparticle Conjugation

1. Thiol-Modified
TNA 2. Deprotection

(with TCEP)

Reduction

4. Conjugation
(pH 3)Thiolated TNA

3. Gold Nanoparticles
(AuNPs)

5. Purification
(Centrifugation)

Washing 6. TNA-Functionalized
AuNP

Resuspension

Click to download full resolution via product page

TNA-Gold Nanoparticle Conjugation Workflow

III. Detailed Protocol
Deprotection of Thiolated TNA:

Dissolve the thiol-modified TNA oligonucleotide in a suitable buffer (e.g., TE buffer).

Add TCEP to a final concentration of 10 mM.

Incubate at room temperature for 1 hour to reduce the disulfide bond and expose the free

thiol group.

Conjugation:

In a microcentrifuge tube, mix the deprotected thiol-TNA with the gold nanoparticle

solution at a desired molar ratio (e.g., 100:1 TNA to AuNP).

Add citrate buffer (pH 3) to the mixture to a final concentration of 10 mM. The low pH helps

to overcome the electrostatic repulsion between the negatively charged TNA and the

citrate-capped AuNPs.

Incubate at room temperature for 5-10 minutes.
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Purification:

Transfer the conjugation mixture to a centrifugal filter unit with a molecular weight cutoff

appropriate for the size of the AuNPs.

Centrifuge to pellet the TNA-functionalized AuNPs and discard the supernatant containing

excess TNA and reagents.

Wash the nanoparticles by resuspending them in phosphate buffer and centrifuging again.

Repeat this washing step at least two more times.

Resuspension and Characterization:

Resuspend the final TNA-functionalized AuNPs in the desired buffer for your application.

Characterize the conjugates using techniques such as UV-Vis spectroscopy (to observe

the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the

size and stability), and gel electrophoresis (to confirm the conjugation).

By leveraging the unique properties of Threose Nucleic Acid, researchers can develop novel

and robust nanobiotechnological tools for a wide range of applications in diagnostics,

therapeutics, and fundamental biological research. The protocols and data presented here

provide a foundation for the successful implementation of TNA in these exciting fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Applications of Threose Nucleic Acid (TNA) in
Nanobiotechnology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12386518#applications-of-tna-in-
nanobiotechnology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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